N-Deacetyl apremilast
概要
説明
N-Deacetyl apremilast , also known as CC-10055 , is a derivative of apremilast . Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis . It acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) , modulating various pro- and anti-inflammatory mediators . N-Deacetyl apremilast is a metabolite of apremilast and plays a role in its pharmacokinetics and disposition .
Molecular Structure Analysis
The molecular formula of N-Deacetyl apremilast is C20H22N2O6S , with a molar mass of approximately 418.46 g/mol . Here’s its chemical structure:
Chemical Reactions Analysis
N-Deacetyl apremilast undergoes various metabolic reactions, including hydrolysis, oxidation, and glucuronidation. The predominant metabolite is O-desmethyl apremilast glucuronide . These reactions impact its pharmacokinetics and contribute to its overall disposition in the body .
Physical And Chemical Properties Analysis
科学的研究の応用
1. Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Apremilast
- Application Summary: This research focuses on formulating a self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast to enhance its solubility, dissolution, and oral bioavailability .
- Methods of Application: The drug assay was carried out using a developed and validated HPLC method. Various thermodynamic tests were carried out on APR-SNEDDS. Stable SNEDDS were characterized then subjected to in vitro drug release studies via dialysis membrane .
- Results: The optimum formulation was F9, which showed the maximum in vitro drug release (94.9%) over 24 h, and this was further investigated in in vivo studies. F9 was composed of 15% oil, 60% S mix, and 25% water and had the lowest droplet size (17.505 ± 0.247 nm), low PDI (0.147 ± 0.014), low ZP (−13.35 mV), highest %T (99.15 ± 0.131) and optimum increases in the relative bioavailability (703.66%) compared to APR suspension (100%) over 24 h .
2. Nanocrystal-Based Formulations of Apremilast
- Application Summary: This study aims to develop novel nanocrystal-based formulations of apremilast for improved topical delivery .
- Methods of Application: Nanosuspension was prepared using wet media milling and exhibited a mean particle size of 200 nm. The saturation solubility of nanocrystals was improved by 2-fold than micronized apremilast and showed significant advantage during dissolution study. Nanosuspension and micronized apremilast was incorporated into gel and cream and characterized for rheological properties .
- Results: Nanosuspension showed 2.6- and 3.2-fold drug penetration in SC and viable layers, respectively, over microsuspension. Nanogel showed 2.7- and 2.4-fold drug penetration in SC and viable layers, respectively, over microgel. Nanocream showed 1.2- and 2.8-fold drug penetration in SC and viable layers, respectively, over microcream .
3. Use of Apremilast in Children and Adolescents
- Application Summary: This research examines the use of Apremilast in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .
- Methods of Application: The study design and methods of application are not specified in the available information .
- Results: The results or outcomes obtained from this study are not specified in the available information .
4. Apremilast in Psoriatic Arthritis
- Application Summary: This research focuses on the use of Apremilast in the treatment of psoriatic arthritis, an autoimmune disease of the joints that can lead to persistent inflammation, irreversible joint damage, and disability .
- Methods of Application: The study involved formulating a self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast to enhance its solubility, dissolution, and oral bioavailability. The drug assay was carried out using a developed and validated HPLC method .
- Results: The optimum formulation showed the maximum in vitro drug release (94.9%) over 24 h, and this was further investigated in in vivo studies. The formulation had the lowest droplet size, low PDI, low ZP, highest %T, and optimum increases in the relative bioavailability (703.66%) compared to Apremilast suspension (100%) over 24 h .
5. Topical Delivery of Apremilast
- Application Summary: This study aims to develop novel nanocrystal-based formulations of apremilast for improved topical delivery .
- Methods of Application: Nanosuspension was prepared using wet media milling and exhibited a mean particle size of 200 nm. The saturation solubility of nanocrystals was improved by 2-fold than micronized apremilast and showed significant advantage during dissolution study .
- Results: Nanosuspension showed 2.6- and 3.2-fold drug penetration in SC and viable layers, respectively, over microsuspension. Nanogel showed 2.7- and 2.4-fold drug penetration in SC and viable layers, respectively, over microgel. Nanocream showed 1.2- and 2.8-fold drug penetration in SC and viable layers, respectively, over microcream .
6. Apremilast in Children and Adolescents
- Application Summary: This research examines the use of Apremilast in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .
- Methods of Application: The study design and methods of application are not specified in the available information .
- Results: The results or outcomes obtained from this study are not specified in the available information .
4. Apremilast in Psoriatic Arthritis
- Application Summary: This research focuses on the use of Apremilast in the treatment of psoriatic arthritis, an autoimmune disease of the joints that can lead to persistent inflammation, irreversible joint damage and disability .
- Methods of Application: The study involved formulating a self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast to enhance its solubility, dissolution, and oral bioavailability. The drug assay was carried out using a developed and validated HPLC method .
- Results: The optimum formulation showed the maximum in vitro drug release (94.9%) over 24 h, and this was further investigated in in vivo studies. The formulation had the lowest droplet size, low PDI, low ZP, highest %T, and optimum increases in the relative bioavailability (703.66%) compared to Apremilast suspension (100%) over 24 h .
5. Topical Delivery of Apremilast
- Application Summary: This study aims to develop novel nanocrystal-based formulations of apremilast for improved topical delivery .
- Methods of Application: Nanosuspension was prepared using wet media milling and exhibited a mean particle size of 200 nm. The saturation solubility of nanocrystals was improved by 2-fold than micronized apremilast and showed significant advantage during dissolution study .
- Results: Nanosuspension showed 2.6- and 3.2-fold drug penetration in SC and viable layers, respectively, over microsuspension. Nanogel showed 2.7- and 2.4-fold drug penetration in SC and viable layers, respectively, over microgel. Nanocream showed 1.2- and 2.8-fold drug penetration in SC and viable layers, respectively, over microcream .
6. Apremilast in Children and Adolescents
- Application Summary: This research examines the use of Apremilast in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .
- Methods of Application: The study design and methods of application are not specified in the available information .
- Results: The results or outcomes obtained from this study are not specified in the available information .
特性
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUWEUNUCJYER-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Deacetyl apremilast | |
CAS RN |
635705-72-5 | |
Record name | N-Deacetyl apremilast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEACETYL APREMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。